Ethyl 4-bromobut-2-ynoate

CAS No.:

Cat. No.: VC16779301

Molecular Formula: C6H7BrO2

Molecular Weight: 191.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrO2 |

|---|---|

| Molecular Weight | 191.02 g/mol |

| IUPAC Name | ethyl 4-bromobut-2-ynoate |

| Standard InChI | InChI=1S/C6H7BrO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |

| Standard InChI Key | XTUNBSQHSNLFLN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C#CCBr |

Introduction

Chemical Structure and Molecular Properties

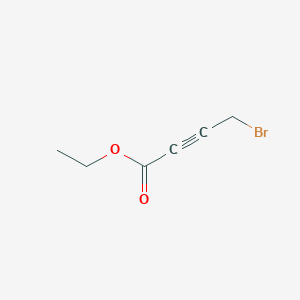

Ethyl 4-bromobut-2-ynoate belongs to the class of α,β-acetylenic esters, featuring a carbon-carbon triple bond conjugated to an ester group. Its molecular formula, C₆H₇BrO₂, corresponds to a molar mass of 191.02 g/mol . The structure comprises an ethoxycarbonyl group (-COOEt) at position 1, a triple bond between carbons 2 and 3, and a bromine atom at position 4 (Fig. 1).

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The triple bond (C≡C) typically absorbs near 2100–2260 cm⁻¹, while the ester carbonyl (C=O) appears around 1700–1750 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The ethoxy group exhibits a triplet near δ 1.3 ppm (CH₃) and a quartet at δ 4.2 ppm (CH₂). The acetylenic proton (C≡CH) resonates as a singlet near δ 2.5–3.0 ppm .

-

¹³C NMR: The carbonyl carbon appears at δ 165–170 ppm, while the acetylenic carbons are observed at δ 70–90 ppm (sp-hybridized) .

-

Thermodynamic Properties

The compound’s stability is influenced by the electron-withdrawing ester group, which mitigates the inherent strain of the triple bond. Its calculated octanol-water partition coefficient (LogP) of 1.8 suggests moderate hydrophobicity, impacting solubility in organic solvents like dichloromethane or tetrahydrofuran.

Synthesis and Production

Bromination of Unsaturated Esters

The most direct route involves bromination of ethyl but-2-ynoate using N-bromosuccinimide (NBS). While explicit protocols for Ethyl 4-bromobut-2-ynoate are scarce, analogous methods for related esters provide a framework :

-

Reaction Setup: Ethyl but-2-ynoate is treated with NBS (1.2 equiv) in carbon tetrachloride under reflux.

-

Mechanism: NBS undergoes homolytic cleavage to generate bromine radicals, which abstract hydrogen from the alkyne, leading to bromination at the terminal position .

-

Yield Optimization: Yields for similar compounds (e.g., methyl 4-bromobut-2-enoate) reach 66–89% , suggesting comparable efficiency for the alkyne variant.

Alternative Methods

-

Halogen Exchange: Substitution of chloride with bromide using HBr or NaBr in acidic media, though less common for acetylenic esters.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Sonogashira) to install the bromine moiety post-esterification, though this remains speculative without direct evidence.

Reactivity and Synthetic Applications

Nucleophilic Substitution

The bromine atom at C4 is susceptible to nucleophilic displacement, enabling diverse functionalizations:

-

SN2 Reactions: Reaction with amines (e.g., pyrrolidine) yields propargylamines, valuable in heterocycle synthesis .

-

Elimination Reactions: Treatment with strong bases (e.g., KOtBu) may generate conjugated enynes, though steric hindrance from the triple bond could limit efficacy.

Cycloadditions

The triple bond participates in [2+2] and [4+2] cycloadditions:

-

Diels-Alder Reactions: With dienes, it forms bicyclic esters, though the electron-deficient nature of the alkyne may require Lewis acid catalysis .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could yield triazole derivatives, though this application is underexplored.

Transition Metal-Mediated Transformations

-

Sonogashira Coupling: The bromide can be replaced with aryl or alkyl groups using palladium catalysts, expanding access to substituted acetylenic esters .

-

Carbonylation: Under CO pressure, nickel or palladium catalysts may convert the alkyne into α,β-unsaturated ketones or lactones.

Physical and Chemical Properties

Solubility Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume